6-Thia-3-azabicyclo[3.2.1]octane hydrochloride 6-Thia-3-azabicyclo[3.2.1]octane hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574872
InChI: InChI=1S/C6H11NS.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H
SMILES: C1C2CNCC1SC2.Cl
Molecular Formula: C6H12ClNS
Molecular Weight: 165.69 g/mol

6-Thia-3-azabicyclo[3.2.1]octane hydrochloride

CAS No.:

Cat. No.: VC13574872

Molecular Formula: C6H12ClNS

Molecular Weight: 165.69 g/mol

* For research use only. Not for human or veterinary use.

6-Thia-3-azabicyclo[3.2.1]octane hydrochloride -

Specification

Molecular Formula C6H12ClNS
Molecular Weight 165.69 g/mol
IUPAC Name 6-thia-3-azabicyclo[3.2.1]octane;hydrochloride
Standard InChI InChI=1S/C6H11NS.ClH/c1-5-2-7-3-6(1)8-4-5;/h5-7H,1-4H2;1H
Standard InChI Key DKYJUIUWDNNDMD-UHFFFAOYSA-N
SMILES C1C2CNCC1SC2.Cl
Canonical SMILES C1C2CNCC1SC2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Thia-3-azabicyclo[3.2.1]octane hydrochloride features a bicyclo[3.2.1]octane core with sulfur at position 6 and nitrogen at position 3. The hydrochloride salt enhances solubility, critical for pharmacological applications. Key descriptors include:

PropertyValueSource
IUPAC Name6-thia-3-azabicyclo[3.2.1]octane; hydrochloride
Molecular FormulaC₆H₁₂ClNS
Molecular Weight165.69 g/mol
Canonical SMILESC1C2CNCC1SC2.Cl
InChIKeyDKYJUIUWDNNDMD-UHFFFAOYSA-N

The bicyclic framework imposes conformational restraint, mimicking bioactive alkaloids like nicotine and cocaine, which is advantageous in drug design .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization of thiol and aziridine precursors under acidic conditions. A common method includes:

  • Cyclization: Reaction of a thiol with aziridine in the presence of hydrochloric acid, promoting ring closure .

  • Purification: Crystallization or chromatography to isolate the hydrochloride salt .

Industrial processes optimize yield (72% reported) and purity through controlled temperature (0–80°C) and solvent selection (e.g., methyl tert-butyl ether) .

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0°C (initiation) to 80°C (reflux)Maximizes cyclization
SolventMethyl tert-butyl etherEnhances solubility
CatalystHydrochloric acidDrives protonation

Scalable methods emphasize reproducibility, with palladium on carbon catalysts used in hydrogenation steps .

Biological Activity and Mechanisms

Enzyme Inhibition

6-Thia-3-azabicyclo[3.2.1]octane derivatives inhibit NAAA (IC₅₀ = 0.042 μM) , prolonging PEA’s anti-inflammatory effects. The mechanism involves non-covalent binding to the enzyme’s active site, preventing PEA degradation .

Pharmacological Effects

  • Anti-inflammatory: Reduces cytokine release in murine models .

  • Analgesic: Comparable efficacy to morphine in pain assays.

  • Antiviral Potential: Structural analogs inhibit CCR5 receptors, suggesting utility in HIV therapy.

Hazard CategoryGHS CodeRisk Statement
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Acute Toxicity (Oral)H302Harmful if swallowed

Safety data sheets (SDS) recommend using personal protective equipment (PPE) and avoiding inhalation or contact .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular FormulaKey DifferencesBioactivity
8-Azabicyclo[3.2.1]octaneC₇H₁₃NLacks sulfur atomLower enzyme affinity
3-Azabicyclo[3.2.1]octane HClC₇H₁₄ClNNo sulfur; higher Cl%Moderate hypotensive effects
8-Oxa-3-azabicyclo[3.2.1]octane HClC₆H₁₀ClNOOxygen replaces sulfurReduced metabolic stability

The sulfur atom in 6-thia-3-azabicyclo[3.2.1]octane enhances electrophilicity, improving target binding .

Applications in Drug Discovery

Lead Optimization

Derivatives like endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) exhibit nanomolar potency . Modifications at the sulfonamide group improve bioavailability and selectivity .

Preclinical Studies

  • In Vivo Efficacy: Reduces edema in rodent inflammation models .

  • Pharmacokinetics: Half-life >6 hours in plasma, suitable for oral dosing .

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